

An In-depth Technical Guide to 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
Cat. No.:	B055084

[Get Quote](#)

This technical guide provides a comprehensive overview of **5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine**, a key intermediate in the development of novel therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its application in the synthesis of biologically active molecules, particularly kinase inhibitors.

Core Compound Data

5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine is a functionalized pyrimidine derivative. The presence of a bromine atom and a silyl ether group makes it a versatile building block in multi-step organic synthesis. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the hydroxyl function, which can be readily removed under specific conditions to yield 5-bromo-2-hydroxypyrimidine.

Property	Value
Molecular Weight	289.24 g/mol
Molecular Formula	C ₁₀ H ₁₇ BrN ₂ OSi
CAS Number	121519-00-4
Appearance	Colorless to light yellow liquid (typical)
SMILES String	CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1
InChI Key	GCALLZMACFTOPD-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine** is typically achieved through a two-step process starting from 2-hydroxypyrimidine. The first step involves the bromination of the pyrimidine ring, followed by the protection of the hydroxyl group via silylation.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

This protocol describes the bromination of 2-hydroxypyrimidine.

Materials:

- 2-hydroxypyrimidine
- Bromine
- Deionized water
- Anhydrous magnesium sulfate
- 85% Ethanol
- Ice

Procedure:

- In a reaction flask, dissolve 35g of 2-hydroxypyrimidine in 250mL of deionized water.
- Cool the solution in an ice-water bath to below 5°C.
- Slowly add 40g of bromine to the cooled solution.
- Allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.
- Perform suction filtration to collect the precipitate.
- Wash the collected solid with water until the filtrate is neutral.
- Dry the solid using anhydrous magnesium sulfate.
- The crude product is then purified by recrystallization from 20mL of 85% ethanol to yield 5-bromo-2-hydroxypyrimidine as a white powder.

Step 2: Synthesis of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine

This protocol outlines the silylation of 5-bromo-2-hydroxypyrimidine to yield the final product. This is a general procedure for silylation of hydroxyl compounds.

Materials:

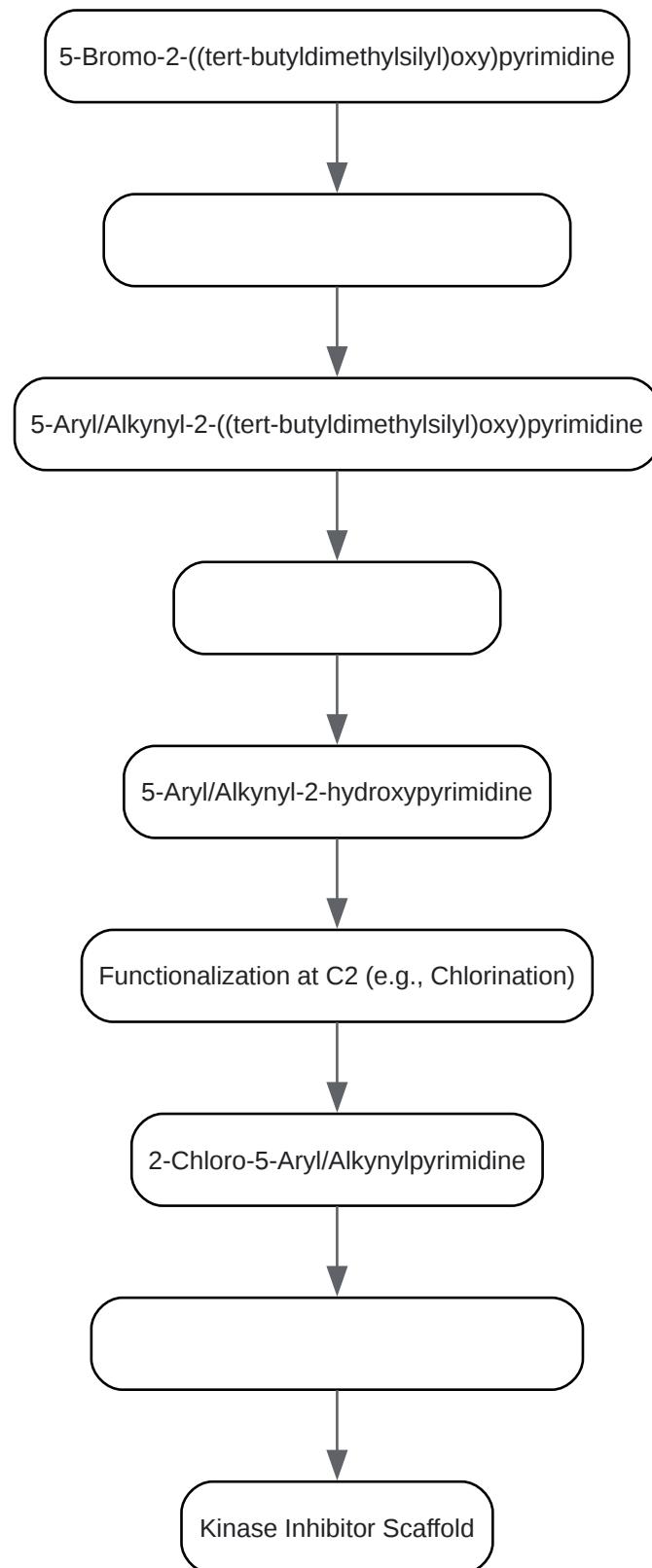
- 5-Bromo-2-hydroxypyrimidine
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate

Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydroxypyrimidine in anhydrous DMF.
- Add imidazole (1.5 to 2.5 equivalents) to the solution and stir until it dissolves.
- Add tert-Butyldimethylsilyl chloride (1.1 to 1.5 equivalents) to the mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate (3 times).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield **5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine**.

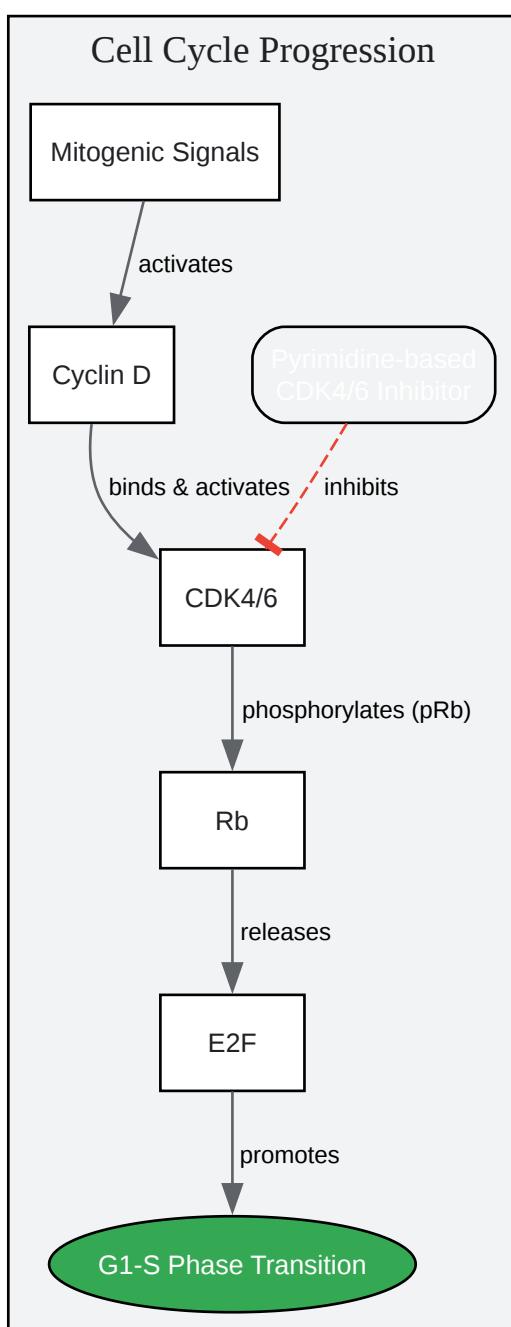
Application in Drug Development


Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. 5-bromopyrimidines, in particular, are valuable intermediates in the synthesis of kinase inhibitors, which are a class of targeted cancer therapies.

The bromine atom at the C5 position and the oxygen functionality at the C2 position of **5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine** provide two reactive sites for further chemical modifications. This allows for the sequential introduction of different molecular fragments, a common strategy in the construction of complex drug molecules. For instance, the

bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds.

Synthetic Workflow in Kinase Inhibitor Development


The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a 5-bromopyrimidine intermediate.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for a kinase inhibitor.

Relevance to Signaling Pathways

Many kinase inhibitors target specific pathways that are dysregulated in cancer, such as the Cyclin-Dependent Kinase (CDK) 4/6 pathway, which is crucial for cell cycle progression. The pyrimidine core of inhibitors synthesized from intermediates like **5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine** can mimic the purine structure of ATP, allowing them to bind to the ATP-binding pocket of kinases and inhibit their activity.

[Click to download full resolution via product page](#)

Caption: Inhibition of the CDK4/6 signaling pathway.

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055084#5-bromo-2-tert-butyldimethylsilyl-oxy-pyrimidine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com